molecular formula C15H23NO B4914581 [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol

[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B4914581
M. Wt: 233.35 g/mol
InChI Key: JUFMQPZHSMSXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a hydroxymethyl group and a 2,5-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,5-dimethylbenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding piperidine derivative without the hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron (Fe) and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and aldehydes.

    Reduction: The major product is the piperidine derivative without the hydroxymethyl group.

    Substitution: The major products depend on the type of electrophilic substitution reaction and can include nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

[1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-[(2,4-Dimethylphenyl)methyl]piperidin-2-yl]methanol: Similar structure but with a different substitution pattern on the aromatic ring.

    [1-[(3,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol: Another isomer with different positions of the methyl groups on the aromatic ring.

    [1-[(2,5-Dichlorophenyl)methyl]piperidin-2-yl]methanol: Similar structure with chlorine substituents instead of methyl groups.

Uniqueness

The uniqueness of [1-[(2,5-Dimethylphenyl)methyl]piperidin-2-yl]methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-6-7-13(2)14(9-12)10-16-8-4-3-5-15(16)11-17/h6-7,9,15,17H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMQPZHSMSXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.